molecular formula C70H145N5O5 B6337406 C12-200 CAS No. 1220890-25-4

C12-200

Cat. No.: B6337406
CAS No.: 1220890-25-4
M. Wt: 1136.9 g/mol
InChI Key: RVHYPUORVDKRTM-UHFFFAOYSA-N
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Description

C12-200 is a type of ionizable cationic lipid commonly used in the delivery of messenger RNA (mRNA) and small interfering RNA (siRNA). This compound has gained significant attention due to its ability to form lipid nanoparticles (LNPs) that can effectively deliver genetic material into cells. This compound is particularly noted for its use in therapeutic applications, including gene therapy and vaccine development .

Preparation Methods

Synthetic Routes and Reaction Conditions

C12-200 is synthesized through a multi-step process involving the reaction of various chemical precursors. The synthesis typically involves the formation of a branched-chain structure with multiple hydrophobic tails. The key steps include:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic process while maintaining strict quality control measures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing robust purification and characterization protocols. The large-scale production also requires adherence to regulatory standards to ensure the safety and efficacy of the compound for therapeutic use .

Chemical Reactions Analysis

Types of Reactions

C12-200 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

C12-200 exerts its effects by forming lipid nanoparticles that encapsulate mRNA or siRNA. These nanoparticles protect the genetic material from degradation and facilitate its uptake by target cells. The mechanism involves:

Comparison with Similar Compounds

C12-200 is compared with other ionizable cationic lipids such as:

This compound is unique due to its branched-chain structure and high efficiency in forming stable LNPs for mRNA and siRNA delivery .

Properties

IUPAC Name

1-[2-[bis(2-hydroxydodecyl)amino]ethyl-[2-[4-[2-[bis(2-hydroxydodecyl)amino]ethyl]piperazin-1-yl]ethyl]amino]dodecan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H145N5O5/c1-6-11-16-21-26-31-36-41-46-66(76)61-73(58-60-75(64-69(79)49-44-39-34-29-24-19-14-9-4)65-70(80)50-45-40-35-30-25-20-15-10-5)57-55-71-51-53-72(54-52-71)56-59-74(62-67(77)47-42-37-32-27-22-17-12-7-2)63-68(78)48-43-38-33-28-23-18-13-8-3/h66-70,76-80H,6-65H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHYPUORVDKRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CN(CCN1CCN(CC1)CCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)CCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H145N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1136.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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